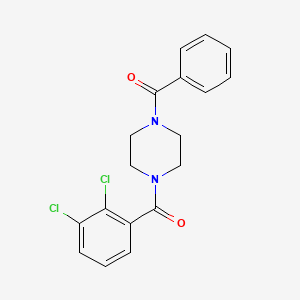

1-Benzoyl-4-(2,3-dichlorobenzoyl)piperazine

Description

Properties

IUPAC Name |

[4-(2,3-dichlorobenzoyl)piperazin-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N2O2/c19-15-8-4-7-14(16(15)20)18(24)22-11-9-21(10-12-22)17(23)13-5-2-1-3-6-13/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKXIPSXZXQLEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzoyl-4-(2,3-dichlorobenzoyl)piperazine can be synthesized through a multi-step process involving the acylation of piperazine with benzoyl chloride and 2,3-dichlorobenzoyl chloride. The reaction typically requires the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Benzoyl-4-(2,3-dichlorobenzoyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

1-Benzoyl-4-(2,3-dichlorobenzoyl)piperazine derivatives have shown promising antimicrobial properties. Recent studies indicate that piperazine derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from piperazine frameworks have been tested for their Minimum Inhibitory Concentration (MIC) values against common pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (μM) | Bacterial Strain |

|---|---|---|

| This compound | 10 | S. aureus |

| This compound | 12 | E. coli |

The presence of halogen substitutions (like the dichlorobenzoyl group) enhances the lipophilicity and membrane permeability of these compounds, which is crucial for their antibacterial efficacy .

Neuropharmacology

Dopamine Receptor Modulation

The compound has also been investigated for its effects on dopamine receptors, specifically the D3 receptor. Structure-activity relationship (SAR) studies demonstrate that modifications to the piperazine structure can improve selectivity and binding affinity to D3 receptors over D2-like receptors. This selectivity is vital for developing treatments for conditions such as schizophrenia and drug addiction.

| Compound | D3 Affinity (Ki nM) | D2 Affinity (Ki nM) | Selectivity Ratio (D2/D3) |

|---|---|---|---|

| This compound | 76.4 ± 6.61 | 640 ± 43.3 | 8.36 |

The selectivity of these compounds could lead to fewer side effects compared to non-selective dopamine antagonists, making them suitable candidates for further development in neuropharmacological applications .

Case Studies

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various piperazine derivatives, this compound was highlighted for its significant bacteriostatic effect against resistant strains of S. aureus. The study involved time-dependent assays that revealed the compound's ability to inhibit bacterial growth effectively over time at specific concentrations .

Case Study: Dopamine Receptor Studies

Another study focused on the modulation of dopamine receptors using piperazine derivatives. The findings indicated that the introduction of a dichlorobenzoyl moiety improved binding affinity to D3 receptors significantly compared to other modifications. This research is pivotal for understanding how structural changes can influence pharmacological outcomes in neuropharmacology .

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-(2,3-dichlorobenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Substituent Effects on Receptor Affinity and Selectivity

The 2,3-dichlorobenzoyl group distinguishes this compound from other piperazine derivatives. Key comparisons include:

*Inferred from structural analogs with (2,3-dichlorophenyl)piperazine moieties .

- Dual Receptor Activity : Compounds bearing (2,3-dichlorophenyl)piperazine moieties exhibit potent dual 5-HT6/D2 receptor binding, a trait shared with the subject compound . This contrasts with mCPP, which primarily targets 5-HT2C .

- Selectivity vs. Aripiprazole : Replacement of 2,3-dichloro with methoxy or fluoroethoxy groups in aripiprazole analogs improves D2 selectivity (60-fold) but reduces D3 affinity, suggesting dichloro substitution balances dual-receptor engagement .

Solubility and Physicochemical Properties

The direct attachment of benzoyl groups to the piperazine ring may reduce aqueous solubility compared to derivatives with spacers (e.g., ethylene or methylene):

| Compound Type | Spacer Between Piperazine and Core | Aqueous Solubility (μM) | pKa of Piperazine Nitrogen |

|---|---|---|---|

| This compound | None (direct benzoyl attachment) | <20* | ~3.8 (estimated) |

| Piperazine-quinolones (e.g., 8ac) | Ethylene | >80 | 6–7 |

| N-Benzylpiperazine derivatives | Methylene | 60–80 | ~5.0 |

*Inferred from analogs like 8a in .

Structural Analogues in Drug Development

- Anticancer and Anti-inflammatory Potential: Piperazine moieties in chalcone derivatives (e.g., compounds 8 and 9) show antitumor and anti-inflammatory activity, suggesting the subject compound may share similar applications .

Biological Activity

1-Benzoyl-4-(2,3-dichlorobenzoyl)piperazine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C18H16Cl2N2O2. It features a piperazine ring substituted with two benzoyl groups, one of which is dichlorinated. This structural configuration suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with appropriate benzoyl chlorides under controlled conditions. The general synthetic route can be outlined as follows:

- Formation of Piperazine Derivative : Piperazine is reacted with benzoyl chloride to form an intermediate.

- Chlorination : The intermediate is then subjected to chlorination at the 2 and 3 positions of the benzoyl moiety.

- Purification : The product is purified through recrystallization or chromatography.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

| Bacillus cereus | 14 |

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for anticancer activity. Studies have indicated that it can induce apoptosis in cancer cell lines through various mechanisms:

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase.

- Apoptosis Induction : Mechanistic studies suggest that it activates caspases and modulates Bcl-2 family proteins, leading to programmed cell death .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Interaction : It could also interact with receptors involved in apoptosis signaling pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound in treating infections and cancer:

- Study on Antimicrobial Efficacy : A study involving a series of synthesized piperazine derivatives demonstrated that those containing the dichlorobenzoyl moiety exhibited enhanced antimicrobial activity compared to their non-chlorinated counterparts .

- Cancer Cell Line Evaluation : Another study assessed the compound's effects on various cancer cell lines, revealing significant cytotoxic effects at low micromolar concentrations .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Benzoyl-4-(2,3-dichlorobenzoyl)piperazine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves sequential acylation of the piperazine core. For example, one approach uses chloroacetyl chloride to introduce the benzoyl group, followed by reaction with 2,3-dichlorobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DCM or acetonitrile) improve reaction homogeneity .

- Catalyst use : Copper(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) enhance regioselectivity in click chemistry-derived analogs .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers analyze?

- Methodological Answer :

- ¹H/¹³C NMR : Look for distinct piperazine ring protons (δ 2.5–3.5 ppm) and aromatic signals (δ 7.0–8.0 ppm) from benzoyl/dichlorobenzoyl groups. Splitting patterns confirm substitution positions .

- IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ indicate carbonyl (C=O) stretches .

- HRMS : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .

Advanced Research Questions

Q. How can researchers address low yields in the acylation steps during synthesis, and what factors influence regioselectivity?

- Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Stoichiometric adjustments : Using 1.2–1.5 equivalents of acylating agents to drive reactions to completion .

- Temperature control : Lower temperatures (0–5°C) reduce unwanted hydrolysis of reactive intermediates .

- Regioselectivity : Electron-withdrawing groups (e.g., dichloro) direct acylation to the less hindered piperazine nitrogen. Computational modeling (DFT) can predict reactive sites .

Q. When encountering discrepancies in biological activity data across different assays, what methodological approaches can validate the compound's mechanism of action?

- Methodological Answer :

- Assay standardization : Use positive controls (e.g., known receptor antagonists) to calibrate readouts .

- Orthogonal assays : Combine enzymatic inhibition studies with cellular viability assays (e.g., MTT) to distinguish direct target engagement from off-target effects .

- Molecular docking : Compare binding poses in homology models (e.g., dopamine D3 receptor) to identify critical interactions (e.g., hydrogen bonds with dichlorophenyl groups) .

Q. How can computational tools aid in optimizing the pharmacokinetic profile of this compound?

- Methodological Answer :

- ADMET prediction : Software like SwissADME estimates logP (lipophilicity), BBB permeability, and CYP450 interactions. For instance, reducing logP (<3) improves solubility .

- Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) to block oxidative metabolism at vulnerable positions .

- QSAR modeling : Correlate structural features (e.g., dichlorobenzoyl topology) with activity to prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.